4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
CAS No.:
Cat. No.: VC16571709
Molecular Formula: C18H23ClINO3
Molecular Weight: 466.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClINO3 |
|---|---|
| Molecular Weight | 466.8 g/mol |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
| Standard InChI Key | IPBBLNVKGLDTML-NIIDSAIPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
| Canonical SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic name, 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride, reflects its structural features:
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A phenethylamine backbone substituted with iodine at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring.
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An N-(2-methoxybenzyl) substitution on the ethylamine side chain.
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Three deuterium atoms replacing hydrogen atoms, typically on the methylene groups of the ethylamine chain or methoxy substituents.
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A monohydrochloride salt form to enhance solubility and stability .
The molecular formula is C₁₈H₂₀D₃ClINO₃, with a molecular weight of 464.75 g/mol (calculated using isotopic enrichment factors) .
Synthesis and Isotopic Labeling Strategies
Deuterium Incorporation Methods
Deuteration is achieved through alkaline H/D exchange or reductive deuteration of precursor imines. A validated protocol involves:
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Reacting 2,5-dimethoxy-4-iodophenethylamine with 2-methoxybenzaldehyde to form a Schiff base.
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Reducing the imine intermediate using NaBD₄ in deuterated methanol (CD₃OD) to introduce deuterium at the β-carbon of the ethylamine chain.
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Purification via reversed-phase HPLC to isolate the monodeuterated, dideuterated, and trideuterated species .
Salt Formation
The free base is treated with 1.0 M HCl in anhydrous diethyl ether under nitrogen atmosphere, yielding the monohydrochloride salt with >99% purity (confirmed by ion chromatography) .
Analytical Applications in Toxicology
Role as an Internal Standard in LC-MS/MS
The deuterated analog serves as a critical internal standard (ISTD) for quantifying 25I-NBOMe in biological samples. Key methodological parameters include:
Table 1: MS/MS Transition Ions and Chromatographic Parameters
| Parameter | Value |
|---|---|
| Retention Time | 10.77 min |
| Precursor Ion ([M+H]⁺) | m/z 431.08 |
| Product Ions | m/z 121.1 (CE 30 eV), 91.1 (CE 75 eV) |
| Collision Energy (CE) | 30–75 eV |
| Ion Source Voltage | 5,500 V |
The deuterated ISTD co-elutes with the analyte but is distinguished by a +3 Da mass shift, minimizing matrix effects in human serum and urine .
Validation Data for Quantitative Assays
A seven-point calibration curve (1–100 ng/mL) demonstrated linearity (R² > 0.998) and precision (%CV < 8.2%) across three validation batches. Recovery rates from spiked serum averaged 98.4 ± 3.7%, with a lower limit of quantification (LLOQ) of 1.0 pg/mL .
Pharmacological and Metabolic Profile
Metabolic Pathways
In vivo studies using deuterated analogs reveal:
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Primary Metabolites: O-demethylated products (e.g., 2-hydroxy-NBOMe) and β-hydroxylated derivatives.
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Phase II Metabolism: Glucuronidation at the 2-hydroxy position, detectable in urine 48 hours post-administration .
The deuterated compound itself is resistant to hepatic CYP3A4-mediated oxidation, ensuring stability during analytical workflows .
Forensic and Clinical Case Studies
Intoxication Incident Analysis
In a documented case of severe 25I-NBOMe intoxication:
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Serum concentrations of 25I-NBOMe were quantified as 180 pg/mL using the deuterated ISTD.
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Urinary excretion reached 1,900 pg/mL, with metabolites accounting for 68% of total immunoreactivity .
Stability in Biological Matrices
Studies confirm the deuterated ISTD remains stable under:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume